molecular formula C7H5ClN2O2S B12282875 1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride

1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride

Cat. No.: B12282875
M. Wt: 216.65 g/mol
InChI Key: GGXMGMCVQBRKPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrolo[2,3-c]pyridine-3-sulfonyl chloride is a heterocyclic compound featuring a fused pyrrole-pyridine core with a sulfonyl chloride (-SO₂Cl) group at position 2. This reactive intermediate is pivotal in medicinal chemistry for synthesizing sulfonamide derivatives, which are widely explored as enzyme inhibitors and therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5ClN2O2S

Molecular Weight

216.65 g/mol

IUPAC Name

1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride

InChI

InChI=1S/C7H5ClN2O2S/c8-13(11,12)7-4-10-6-3-9-2-1-5(6)7/h1-4,10H

InChI Key

GGXMGMCVQBRKPC-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1C(=CN2)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride typically involves the reaction of pyrrolo[2,3-c]pyridine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme can be represented as follows: [ \text{Pyrrolo[2,3-c]pyridine} + \text{Chlorosulfonic Acid} \rightarrow \text{this compound} ]

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity starting materials and advanced purification techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines, alcohols, and thiols, to form sulfonamide, sulfonate, and sulfonothioate derivatives.

    Reduction Reactions: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form sulfonic acid derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

    Reduction Reactions: Conducted under anhydrous conditions using strong reducing agents.

    Oxidation Reactions: Performed using oxidizing agents like hydrogen peroxide or potassium permanganate.

Major Products Formed:

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonothioate Derivatives: Formed by the reaction with thiols.

Scientific Research Applications

Pharmaceutical Development

1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride serves as a crucial building block for synthesizing complex pharmaceutical compounds. Its ability to act as an electrophile allows it to participate in nucleophilic substitution reactions, making it valuable in the synthesis of various bioactive molecules. Notably, this compound has been identified as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in several types of cancer. The inhibition of FGFRs has shown promising results in various cancer cell lines, suggesting potential therapeutic applications in oncology.

Biological Research

In biological research, this compound is utilized for its interactions with biological targets. Its inhibition of FGFRs indicates that it could play a role in regulating cellular proliferation and differentiation pathways. This compound's mechanism of action involves binding interactions with biomolecules, leading to the modulation of signaling pathways associated with cell growth and survival.

Case Studies and Research Findings

Several studies have explored the biological effects and therapeutic potential of this compound:

  • Cancer Cell Line Studies : Research indicates that this compound exhibits significant cytotoxic effects on various cancer cell lines by inhibiting FGFR-mediated signaling pathways. These findings suggest that it may be developed into a targeted therapy for cancers characterized by aberrant FGFR signaling.
  • Mechanism Elucidation : Further investigations are required to fully understand the molecular interactions and downstream effects of this compound on different cell types. Studies focusing on its impact on signaling cascades involved in tumorigenesis are ongoing.

Mechanism of Action

The mechanism of action of 1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride involves its reactivity towards nucleophiles, which allows it to form covalent bonds with various biological targets. This reactivity is primarily due to the electrophilic nature of the sulfonyl chloride group. The compound can inhibit specific enzymes by forming covalent bonds with active site residues, thereby blocking their activity. Additionally, it can modulate signaling pathways by interacting with key proteins involved in cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs, focusing on pyrrolopyridine sulfonyl chlorides and related derivatives:

Compound Name Core Structure Substituent(s) Molecular Formula Molecular Weight Key Applications/Notes Evidence ID
7-Chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride Pyrrolo[2,3-c]pyridine Cl at position 7, SO₂Cl at 3 C₇H₄Cl₂N₂O₂S 251.09 High reactivity for nucleophilic substitution; potential anticancer agent .
4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride Pyrrolo[2,3-b]pyridine Cl at position 4, SO₂Cl at 3 C₇H₄Cl₂N₂O₂S 251.09 Similar reactivity; used in kinase inhibitor synthesis .
1H-Pyrrolo[2,3-b]pyridine-3-sulfonyl chloride Pyrrolo[2,3-b]pyridine SO₂Cl at position 3 C₇H₅ClN₂O₂S 216.64 Intermediate for Bcl-xL inhibitors (e.g., in cancer therapy) .
{1H-Pyrrolo[2,3-b]pyridin-3-yl}methanesulfonyl chloride Pyrrolo[2,3-b]pyridine CH₂SO₂Cl at position 3 C₈H₇ClN₂O₂S 230.67 Extended alkyl chain alters electronic properties; used in covalent inhibitor design .
6-(Difluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride Pyrrolo[2,3-b]pyridine CF₂H at position 6, SO₂Cl at 3 C₈H₅ClF₂N₂O₂S 266.65 Enhanced lipophilicity; explored in pharmacokinetic optimization .

Research Findings and Data

Physicochemical Properties

  • Lipophilicity : The addition of difluoromethyl (logP ~3.48) or methanesulfonyl groups increases membrane permeability, critical for blood-brain barrier penetration in CNS-targeted therapies .
  • Acid Dissociation (pKa) : Predicted pKa values for 6-(difluoromethyl) derivatives (~7.83) indicate moderate solubility at physiological pH .

Biological Activity

1H-Pyrrolo[2,3-c]pyridine-3-sulfonyl chloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its role as an inhibitor of fibroblast growth factor receptors (FGFRs). This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure characterized by a pyrrole ring fused to a pyridine ring, with a sulfonyl chloride group at the 3-position of the pyridine. Its molecular formula is C8H7ClN2O2S, with a molecular weight of approximately 216.65 g/mol. This structural configuration contributes to its reactivity and potential applications in various biological contexts .

The primary mechanism of action for this compound involves its interaction with FGFRs. These receptors are critical in various signaling pathways that regulate cell proliferation, differentiation, and survival. By inhibiting FGFRs, the compound can disrupt these pathways, leading to reduced cellular proliferation in cancer cell lines .

Anticancer Properties

This compound has demonstrated significant anticancer activity across various studies:

  • Inhibition of Cancer Cell Proliferation : The compound has shown efficacy against several cancer cell lines, including breast and ovarian cancer cells. For instance, one study reported IC50 values for FGFR inhibition ranging from 7 to 712 nM across different FGFR subtypes .
  • Induction of Apoptosis : In vitro studies indicated that treatment with this compound led to apoptosis in breast cancer cell lines (4T1), suggesting its potential as a therapeutic agent in cancer treatment .

Other Biological Activities

Beyond its anticancer properties, research has indicated potential applications in other areas:

  • Inhibition of SGK-1 Kinase : The compound has been explored for its ability to inhibit SGK-1 kinase, which is involved in various cellular processes related to growth and metabolism .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, although further research is needed to establish their efficacy .

Research Findings and Case Studies

StudyFindings
Study 1Demonstrated significant inhibition of FGFRs with IC50 values indicating potent activity against breast cancer cells .
Study 2Explored the synthesis and biological evaluation of related pyrrolo[2,3-b]pyridine derivatives showing similar FGFR inhibitory properties .
Study 3Investigated the compound's effect on apoptosis in cancer cell lines and noted reduced proliferation rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.